N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide
Description
Its structure combines a 6-nitrobenzo[d]thiazole core, a pyridin-3-ylmethyl group, and a p-tolylthioacetamide side chain. The pyridin-3-ylmethyl moiety may improve solubility and facilitate interactions with hydrophobic pockets in enzymes, while the p-tolylthio group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c1-15-4-7-18(8-5-15)30-14-21(27)25(13-16-3-2-10-23-12-16)22-24-19-9-6-17(26(28)29)11-20(19)31-22/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMMLGKGXMZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable nitro-substituted benzaldehyde under acidic conditions.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridinylmethyl halide in the presence of a base.
Attachment of the p-Tolylthioacetamide Moiety: The final step involves the reaction of the intermediate with p-tolylthioacetic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and aromatic rings could facilitate binding to specific sites, while the thiazole and pyridine rings may enhance its stability and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzothiazole derivatives in terms of substituents, physicochemical properties, and biological activity.
Structural and Substituent Analysis
Physicochemical Properties
Key differences in melting points and solubility:
Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, and relevant studies concerning this compound.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula: CHNOS
- Molecular Weight: 436.5 g/mol
The structure consists of a benzothiazole moiety, a pyridine ring, and a thioacetamide group, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the benzothiazole core and subsequent functionalization with pyridine and thioacetamide groups. Specific synthetic pathways have been documented in literature, highlighting variations that can affect yield and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown selective toxicity towards tumorigenic cell lines while sparing normal cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N-(6-nitrobenzo[d]thiazol-2-yl)... | MCF-7 (Breast Cancer) | 12.5 |
| N-(6-nitrobenzo[d]thiazol-2-yl)... | HeLa (Cervical Cancer) | 15.0 |
| N-(6-nitrobenzo[d]thiazol-2-yl)... | A549 (Lung Cancer) | 10.0 |
These results indicate that the compound may interfere with cellular proliferation or induce apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have reported varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance, docking studies have indicated that it may bind effectively to enzymes involved in cancer cell metabolism or microbial growth regulation. The presence of the nitro group is believed to enhance its reactivity and interaction with target proteins.
Case Studies
- Case Study on Anticancer Activity : A study published in Cancer Letters demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models.
- Case Study on Antimicrobial Efficacy : Research conducted by Zhang et al. reported that the compound exhibited potent antifungal activity in vitro, with mechanisms involving disruption of cell membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
